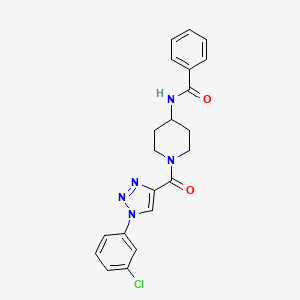
PSTQ Analog, 3{10,4}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The PSTQ Analog, 3{10,4} is a molecule that contains a total of 49 bonds. It has 30 non-H bonds, 23 multiple bonds, 5 rotatable bonds, 2 double bonds, 21 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amine (aromatic), 1 sulfone, 1 Triazole, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of PSTQ Analog, 3{10,4} includes a variety of rings and bonds. It has 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring. It also contains 1 secondary amine (aromatic), 1 sulfone, 1 Triazole, and 1 Pyrimidine .
Physical And Chemical Properties Analysis
The physical and chemical properties of PSTQ Analog, 3{10,4} are not explicitly mentioned in the search results. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .
科学的研究の応用
Photodynamic Therapy (PDT)
PDT is a treatment that utilizes photosensitizers (PSs), which are non-toxic dyes activated by visible light to form reactive oxygen species capable of destroying cancer cells, microbes, and unwanted tissue. This therapy relies on the accumulation of PS in diseased tissue and localized light delivery. Tetrapyrrole structures like porphyrins and other synthetic dyes have been investigated for PDT applications, with several receiving clinical approval. Future directions include targeted PDT, nanoparticle delivery, and theranostics for enhanced treatment efficacy (Abrahamse & Hamblin, 2016).
Nanomaterials in PDT
The advancement in nanotechnology has led to significant contributions to PDT, offering solutions to overcome limitations of conventional PSs like hydrophobicity and low cell/tissue specificity. Nanoparticles, carbon-based materials, and two-dimensional nanomaterials have shown promising results in improving the physicochemical and optical properties of PSs, enhancing PDT's effectiveness for cancer treatment. The challenges for clinical use and strategies for further improvement are also discussed (Chen et al., 2020).
Ru(II) Polypyridyl Complexes as Photosensitizers
Ru(II) polypyridyl complexes have been developed for PDT with tuned photophysical and biological properties. These complexes, such as [Ru(bpy)2(dppz)]2+, have shown significant potential in treating cancer, demonstrating high phototoxic indices and effectiveness in various cancer cell types. Research has focused on enhancing these complexes' absorption in the biological optical window and their delivery to specific cellular targets, showcasing the versatility and potential of Ru(II) complexes in clinical PDT applications (Heinemann, Karges, & Gasser, 2017).
作用機序
The mechanism of action for PSTQ Analog, 3{10,4} is not explicitly mentioned in the search results. However, pyrimidines, which are part of the PSTQ Analog, 3{10,4} structure, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
The specific safety and hazards related to PSTQ Analog, 3{10,4} are not mentioned in the search results. However, it’s important to note that all substances can pose potential hazards and should be handled with appropriate safety measures .
将来の方向性
The future directions for PSTQ Analog, 3{10,4} are not explicitly mentioned in the search results. However, research in related fields often involves extending current methodologies, exploring new applications, and developing improved versions of existing compounds .
特性
IUPAC Name |
N-butan-2-yl-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2S/c1-6-16(5)23-20-17-9-7-8-10-18(17)27-21(24-20)22(25-26-27)30(28,29)19-14(3)11-13(2)12-15(19)4/h7-12,16H,6H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZQCCWSPYRFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=C(C=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

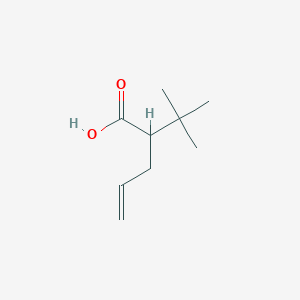
![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2729871.png)
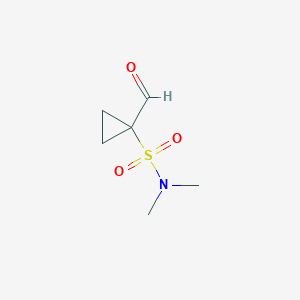
![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B2729876.png)
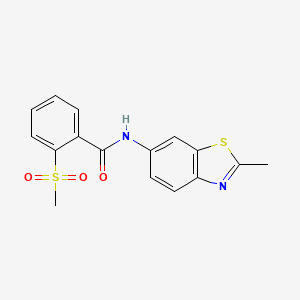
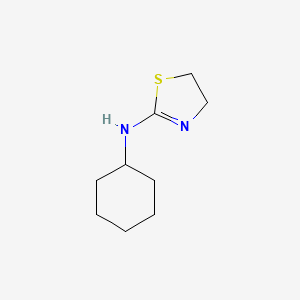
![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)
![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)
![3-oxo-N-phenethyl-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2729888.png)

![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)
